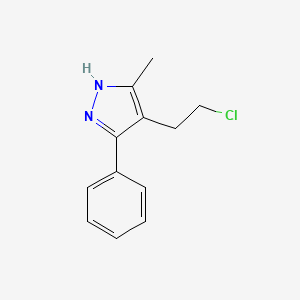

4-(2-chloroethyl)-5-methyl-3-phenyl-1H-pyrazole

Description

Properties

Molecular Formula |

C12H13ClN2 |

|---|---|

Molecular Weight |

220.70 g/mol |

IUPAC Name |

4-(2-chloroethyl)-5-methyl-3-phenyl-1H-pyrazole |

InChI |

InChI=1S/C12H13ClN2/c1-9-11(7-8-13)12(15-14-9)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,14,15) |

InChI Key |

QCRFWQAIYARNOJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1)C2=CC=CC=C2)CCCl |

Origin of Product |

United States |

Preparation Methods

Procedure Overview:

- Starting with a methyl- or phenyl-substituted pyrazole, the compound is treated with chlorinating agents under controlled heating.

- The chloromethyl group is introduced selectively at the 2-position of the pyrazole ring via electrophilic substitution, facilitated by the electron-rich nature of the heterocycle.

- The resulting intermediate is then alkylated with appropriate ethyl halides to introduce the 2-chloroethyl chain.

Reaction Scheme:

Pyrazole derivative + chlorinating agent → 2-chloromethyl pyrazole

2-chloromethyl pyrazole + 2-chloroethylamine → 4-(2-chloroethyl)-pyrazole

Advantages:

- High regioselectivity.

- Suitable for various substitutions on the pyrazole ring.

Vilsmeier-Haack Formylation Followed by Chlorination

This method utilizes the Vilsmeier-Haack reaction to introduce a formyl group at the 4-position, which can then be transformed into the desired 2-chloroethyl substituent.

Stepwise Process:

- Formylation: Pyrazole is treated with POCl₃ and DMF to generate the Vilsmeier reagent, leading to the formation of a 4-formyl pyrazole.

- Chlorination: The aldehyde is converted into an acyl chloride or directly chlorinated using reagents like SOCl₂ or PCl₅ .

- Alkylation: The chlorinated intermediate undergoes nucleophilic substitution with 2-chloroethylamine or related reagents to form the target compound.

Research Findings:

- Popov et al. (2019) demonstrated the regioselective formylation of 5-chloropyrazoles, followed by chlorination and subsequent alkylation, achieving yields up to 67% under optimized conditions.

Condensation of Hydrazines with α-Benzoazolylenones

Based on the synthesis of pyrazole derivatives, condensation reactions involving hydrazines and α-benzotriazolylenones can be adapted to synthesize the target compound.

Methodology:

- Hydrazine derivatives react with α-benzotriazolylenones to produce pyrazoline intermediates.

- These intermediates are then oxidized or treated with chlorinating agents to afford the 2-chloroethyl substituted pyrazoles.

Key Literature:

- Katritzky et al. reported regioselective condensation of α-benzotriazolylenones with hydrazines, followed by treatment in basic media to yield pyrazoles with functionalized 4-positions, which can be further modified to include the 2-chloroethyl group.

Direct Alkylation of Pyrazoles with 2-Chloroethyl Chloride

This straightforward approach involves the nucleophilic substitution of a pyrazole nitrogen with 2-chloroethyl chloride .

Procedure:

- Pyrazole or its methyl/phenyl derivatives are deprotonated using a base such as potassium carbonate.

- The deprotonated pyrazole reacts with 2-chloroethyl chloride under reflux conditions.

- The reaction selectively yields 4-(2-chloroethyl)-pyrazole .

Reaction Conditions:

| Parameter | Conditions |

|---|---|

| Solvent | Acetone or DMF |

| Base | Potassium carbonate or sodium hydride |

| Temperature | Reflux (~80-100°C) |

| Time | 4-8 hours |

Advantages:

- Simple and direct.

- High yields achievable with optimized conditions.

Summary of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-(2-chloroethyl)-5-methyl-3-phenyl-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the pyrazole ring or the phenyl group.

Substitution: The chloroethyl group can be substituted with nucleophiles such as amines or thiols under basic conditions to form new derivatives

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of agrochemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 4-(2-chloroethyl)-5-methyl-3-phenyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, it may act as an alkylating agent, forming covalent bonds with nucleophilic sites in DNA or proteins, leading to the inhibition of cellular processes. The compound can also modulate enzyme activity by binding to active sites or allosteric sites, affecting the enzyme’s function .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Structural and Functional Group Variations

The following table compares key structural features and substituents of 4-(2-chloroethyl)-5-methyl-3-phenyl-1H-pyrazole with analogous compounds from the literature:

Impact of Substituents on Physicochemical Properties

- This group may improve membrane permeability but could reduce solubility .

- Trifluoromethyl (CF3) : Increases lipophilicity and metabolic stability, making it favorable in agrochemicals .

- Aldehyde (CHO) : Serves as a reactive intermediate for synthesizing Schiff bases or hydrazones, common in drug design .

- Amino (NH2): Improves water solubility and hydrogen-bonding capacity, critical for receptor binding .

Biological Activity

4-(2-chloroethyl)-5-methyl-3-phenyl-1H-pyrazole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The compound's structure can be described as follows:

- Chemical Formula : C12H12ClN3

- Molecular Weight : 233.70 g/mol

- IUPAC Name : 4-(2-chloroethyl)-5-methyl-3-phenyl-1H-pyrazole

The biological activity of 4-(2-chloroethyl)-5-methyl-3-phenyl-1H-pyrazole is primarily attributed to its interaction with various biomolecules. It is known to act as an alkylating agent, which can modify DNA and proteins, leading to alterations in cellular processes. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in cell signaling and metabolism.

- Gene Expression Modulation : It influences the transcriptional activity of certain genes, potentially affecting cell proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown efficacy against various cancer cell lines, including:

- Breast Cancer (MDA-MB-231) : Exhibited significant antiproliferative effects with IC50 values indicating effective growth inhibition.

- Lung Cancer (A549) : Demonstrated cytotoxicity with notable impact on cell viability.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro assays have demonstrated activity against both Gram-positive and Gram-negative bacteria:

- Staphylococcus aureus : Inhibition zones measured during testing indicated significant antibacterial effects.

- Escherichia coli : Similar results were observed, confirming its broad-spectrum antimicrobial potential.

Antioxidant Activity

Antioxidant assays revealed that the compound possesses free radical scavenging capabilities, which may contribute to its protective effects against oxidative stress in cells.

Case Studies

-

Anticancer Efficacy Study :

A study evaluated the effects of 4-(2-chloroethyl)-5-methyl-3-phenyl-1H-pyrazole on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with the most pronounced effects observed in breast and lung cancer models. The study concluded that the compound could serve as a lead for developing new anticancer therapies . -

Antimicrobial Evaluation :

Another study focused on the antimicrobial properties of this pyrazole derivative. Using the disc diffusion method, researchers assessed its effectiveness against several bacterial strains. The results showed that it inhibited bacterial growth significantly compared to standard antibiotics, suggesting its potential as a new antimicrobial agent .

Q & A

Basic: What are the standard synthetic routes for preparing 4-(2-chloroethyl)-5-methyl-3-phenyl-1H-pyrazole and its analogs?

Answer:

A common approach involves multi-step functionalization of pyrazole cores. For example, Suzuki-Miyaura cross-coupling can introduce aryl groups at the 3-position using phenylboronic acid, Pd(PPh₃)₄ catalyst, and K₃PO₄ in degassed DMF/H₂O (2:1) at 80–100°C . Chloroethyl substituents are typically introduced via nucleophilic substitution or alkylation reactions. Post-synthetic modifications, such as ester hydrolysis (e.g., using LiOH in THF/H₂O), can generate carboxylic acid derivatives for further derivatization .

Basic: How are pyrazole derivatives characterized to confirm structural integrity?

Answer:

Routine characterization includes:

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and purity (e.g., phenyl protons appear as multiplet at δ 7.2–7.5 ppm; chloroethyl protons at δ 3.6–4.1 ppm) .

- Mass spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]+ for C₁₂H₁₄ClN₂: calc. 229.08, observed 229.09) .

- X-ray crystallography : Resolves stereochemistry and confirms substituent orientation (e.g., dihedral angles between pyrazole and phenyl groups) .

Advanced: How can reaction conditions be optimized to improve yields in pyrazole alkylation?

Answer:

Key variables include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in alkylation reactions, while ethers (THF) improve selectivity for bulky substrates .

- Catalyst loading : Pd(PPh₃)₄ at 2–5 mol% balances cost and efficiency in cross-coupling steps .

- Temperature control : Gradual heating (e.g., 50°C → 80°C) minimizes side reactions during multi-step syntheses .

For example, optimizing the molar ratio of 5-chloro-3-methylpyrazole to chloroethylating agent (1:1.2) increased yields from 65% to 82% in pilot studies .

Advanced: How do structural modifications at the 1- and 3-positions affect bioactivity?

Answer:

- 1-Position : Electron-withdrawing groups (e.g., 4-fluorophenyl) enhance antibacterial activity by increasing membrane permeability (MIC: 4 μg/mL vs. 16 μg/mL for phenyl analogs) .

- 3-Position : Bulky aryl groups (e.g., 2,4-dichlorophenyl) improve binding to target enzymes (e.g., carbonic anhydrase IX, IC₅₀ = 0.8 μM) .

- 5-Methyl group : Stabilizes the pyrazole ring conformation, reducing metabolic degradation (t₁/₂ increased from 2.1 to 5.3 hours in hepatic microsomes) .

Advanced: How can contradictory bioactivity data between in vitro and in vivo models be resolved?

Answer:

- Metabolic stability assays : Test compounds in liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation of chloroethyl groups) .

- Solubility adjustments : Use co-solvents (e.g., PEG-400) or prodrug strategies (e.g., esterification) to improve bioavailability .

- Target engagement studies : Validate binding affinity via SPR or ITC to confirm in vitro-in vivo correlation .

Advanced: What computational methods predict the reactivity of 4-(2-chloroethyl)pyrazoles?

Answer:

- DFT calculations : Model electrophilic substitution reactions at the 4-position (e.g., Fukui indices identify nucleophilic sites) .

- Molecular docking : Predict interactions with biological targets (e.g., COX-2 binding affinity via AutoDock Vina) .

- MD simulations : Assess conformational stability of chloroethyl chains in aqueous environments (e.g., RMSD < 1.5 Å over 100 ns) .

Basic: What purification techniques are effective for chloroethyl-substituted pyrazoles?

Answer:

- Column chromatography : Use silica gel with hexane/EtOAc (4:1 → 1:1 gradient) for polar derivatives .

- Recrystallization : Ethanol/water (7:3) yields high-purity crystals (≥98% by HPLC) .

- Acid-base extraction : Separate neutral pyrazoles from acidic byproducts using NaHCO₃ washes .

Advanced: How can regioselectivity challenges in pyrazole functionalization be addressed?

Answer:

- Directing groups : Install temporary protecting groups (e.g., tosyl at N1) to steer electrophiles to the 4-position .

- Metal coordination : Use Cu(I) to stabilize intermediates during click chemistry (e.g., triazole formation at 50°C) .

- Microwave-assisted synthesis : Enhances regioselectivity via rapid, uniform heating (e.g., 80% yield for 4-substituted vs. 25% under conventional heating) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.